molecular formula C28H21N5 B4557180 5-amino-3-[4-(diphenylamino)phenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[4-(diphenylamino)phenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B4557180
M. Wt: 427.5 g/mol
InChI Key: OEJQFXVTZRYVNP-UHFFFAOYSA-N
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Description

5-amino-3-[4-(diphenylamino)phenyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H21N5 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.17969569 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis

Research has demonstrated a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, including the target compound, using alumina–silica-supported MnO2 as a recyclable catalyst in water. This synthesis approach highlights the efficiency and environmental friendliness of producing such compounds (Poonam & Ram Singh, 2019).

Biological Activity and Cytotoxicity

Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole, which was utilized as a key intermediate. The research reported the antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) of selected compounds, demonstrating the potential medical applications of derivatives of the target compound (W. M. Al-Adiwish et al., 2017).

Electronic and Spectral Properties

The electronic properties of a fluoropyrazolecarbonitrile derivative have been studied, including interaction with fullerene molecules, highlighting the compound's potential in enhancing Raman activity and indicating its antiarthritic properties through PASS and docking studies (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition and Adsorption

One study explored the corrosion inhibition and adsorption properties of heterocyclic derivatives, including 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, on C-steel surfaces in HCl. The research demonstrated the compounds' efficacy in corrosion inhibition, which is vital for industrial applications (R. A. Abdel Hameed et al., 2020).

Synthesis of Derivatives

Another aspect of research involved the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, demonstrating the versatility of the target compound in generating a variety of chemically interesting and potentially useful derivatives (J. Khalafy et al., 2014).

Properties

IUPAC Name

5-amino-1-phenyl-3-[4-(N-phenylanilino)phenyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5/c29-20-26-27(31-33(28(26)30)25-14-8-3-9-15-25)21-16-18-24(19-17-21)32(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJQFXVTZRYVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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